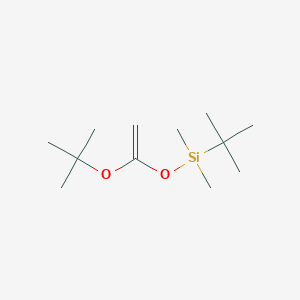

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane

Description

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane is an organosilicon compound that belongs to the class of silyl enols. It is known for its unique reactivity and is used in various chemical syntheses. The compound’s structure includes a tert-butyl group, a vinyloxy group, and a dimethylsilane group, making it a versatile reagent in organic chemistry .

Propriétés

IUPAC Name |

tert-butyl-dimethyl-[1-[(2-methylpropan-2-yl)oxy]ethenoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2Si/c1-10(13-11(2,3)4)14-15(8,9)12(5,6)7/h1H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGPQBUGNZSBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448469 | |

| Record name | (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74786-02-0 | |

| Record name | [[1-(1,1-Dimethylethoxy)ethenyl]oxy](1,1-dimethylethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74786-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chemical Identity and Properties

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane has a molecular formula of C12H26O2Si and a molecular weight of 230.42 g/mol. The compound is also known by several synonyms including [1-(1,1-dimethylethoxy)ethenyl]oxydimethylsilane and Silane, [1-(1,1-dimethylethoxy)ethenyl]oxydimethyl-. Its structure incorporates a tert-butyl group, a vinyloxy group, and a dimethylsilane moiety, creating a silyl enol ether with distinctive chemical behavior.

Physical and Chemical Characteristics

The compound exists as a colorless liquid under standard conditions. Its reactive functional groups make it particularly useful in organic synthesis, especially in reactions requiring protection of carbonyl functionalities and in controlled carbon-carbon bond formation reactions. The compound demonstrates significant stability against base-mediated reactions while remaining reactive toward electrophiles, a characteristic that enhances its synthetic utility.

General Synthetic Approaches

Key Precursors and Reagents

The synthesis primarily utilizes the following key reagents:

| Reagent | Role in Synthesis | Properties |

|---|---|---|

| tert-Butyldimethylsilyl chloride (TBSCl) | Silylating agent | Moisture-sensitive crystalline solid |

| n-Butyllithium | Base for enolate formation | Pyrophoric solution, typically in hexanes |

| Diisopropylamine | Component for LDA preparation | Colorless liquid, strong base when deprotonated |

| Tetrahydrofuran (THF) | Solvent | Colorless liquid, polar aprotic solvent |

| N,N,N,N,N,N-Hexamethylphosphoric triamide | Reaction promoter | Polar aprotic solvent, enhances reactivity |

| tert-Butanol derivatives | Oxygen source for tert-butoxy group | Various forms depending on specific protocol |

Danishefsky Method

Procedure Details

The most well-documented approach for synthesizing this compound is based on the work of Danishefsky and colleagues (1981). This method has been reported to achieve an exceptional 100% yield under optimized conditions.

The synthesis proceeds through the following sequence:

- Formation of lithium diisopropylamide (LDA) by reaction of n-butyllithium with diisopropylamine in tetrahydrofuran at low temperature

- Generation of an enolate from an appropriate carbonyl-containing substrate

- Trapping of the enolate with tert-butyldimethylsilyl chloride

- Work-up and purification to obtain the final product

The reaction is typically initiated at 0°C and gradually warmed to room temperature over the course of the reaction period.

Reaction Conditions

The Danishefsky method employs specific reaction conditions critical to achieving high yields:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Temperature | Initial: 0°C → Final: Room temperature | Gradual warming is essential to control reactivity |

| Solvent System | THF with HMPA as co-solvent | HMPA enhances nucleophilicity of the enolate |

| Reaction Time | Approximately 2-3 hours | Longer times may lead to decomposition |

| Atmosphere | Inert (nitrogen or argon) | Prevents moisture and oxygen interference |

| Reagent Ratios | n-BuLi:Diisopropylamine:TBSCl = 1:1:1.1 | Slight excess of TBSCl ensures complete silylation |

Mechanistic Considerations

The mechanism involves initial deprotonation to form an enolate, followed by O-silylation with TBSCl. The tert-butoxy group is either present in the starting material or introduced through subsequent transformation. The high regioselectivity of this reaction contributes to the excellent reported yields.

Alternative Laboratory-Scale Syntheses

General Silyl Enol Ether Procedure

An alternative approach involves the general procedure for preparing silyl enol ethers as described in several scientific publications. This method follows a similar conceptual framework as the Danishefsky method but with variations in specific conditions and reagents.

The procedure typically involves:

- Addition of a strong base (usually LDA) to a solution of an appropriate ester or ketone at low temperature (-78°C)

- Generation of the enolate intermediate (typically for 30 minutes)

- Addition of TBSCl followed by warming to ambient temperature

- Work-up with pentane, washing with cold water, and drying over MgSO4

- Purification via distillation

This method has been successfully applied to various silyl enol ethers and can be adapted for the synthesis of this compound with appropriate modifications.

Silyl Ketene Acetal Approach

Research findings indicate that silyl ketene acetals can serve as precursors for the synthesis of compounds like this compound. In this approach:

- An appropriate ester is treated with a strong base to generate an enolate

- The enolate is trapped with TBSCl to form a silyl ketene acetal

- Further transformation introduces the tert-butoxy group

The silyl ketene acetal preparation typically involves specific conditions as outlined in the literature:

| Step | Reagents | Conditions | Observation |

|---|---|---|---|

| Enolate Formation | Ester, LDA, THF | -78°C, 30 min | Slightly yellow color |

| Silylation | TBSCl (1.1 equiv.) | -78°C → RT, 2h | Warming to ambient temperature |

| Work-up | Pentane, cold water | Room temperature | Organic layer separation |

| Purification | Bulb-to-bulb distillation | Reduced pressure | Removal of volatile compounds |

Industrial-Scale Production Methods

Modified Approaches for Large-Scale Synthesis

While laboratory methods provide excellent yields, industrial production requires modifications to address scale-related challenges, safety considerations, and economic factors.

Optimization of Reagent Systems

For industrial applications, several modifications to the reagent system are commonly implemented:

- Replacement of highly reactive n-butyllithium with safer alternatives

- Substitution of HMPA (which has toxicity concerns) with more environmentally acceptable co-solvents

- Use of alternative silylating agents that offer improved handling characteristics

Process Modifications

Industrial processes typically incorporate the following modifications:

| Aspect | Laboratory Scale | Industrial Adaptation | Rationale |

|---|---|---|---|

| Reaction Vessel | Glass flasks | Stainless steel reactors | Scalability and safety |

| Mixing | Magnetic/mechanical stirring | Specialized agitation systems | Uniform mixing at large scale |

| Temperature Control | Ice baths/cooling mantles | Jacketed reactors with circulating coolants | Precise temperature management |

| Addition Rate | Manual addition | Automated feed systems | Consistent addition rates |

| Purification | Distillation/chromatography | Continuous distillation systems | Process efficiency |

Alternative Industrial Routes

Industrial production may employ alternative synthetic routes that are more amenable to large-scale operations.

Two-Step Process via Silicon Intermediates

One potential industrial approach involves:

- Preparation of tert-butyldimethylsilane intermediates using reactions between tert-butyldimethyl chlorosilane and dimethyl dichlorosilane

- Subsequent reaction with appropriate oxygen-containing compounds to introduce the vinyloxy and tert-butoxy functionalities

This process may utilize zinc chloride or aluminum chloride as catalysts, with reaction temperatures between 35-45°C over 8-10 hours. The final product is typically isolated through distillation, collecting the appropriate temperature fraction (typically around 130°C under vacuum).

Reaction Parameters and Optimization

Critical Parameters Affecting Yield and Purity

Several key parameters significantly impact the successful preparation of this compound:

| Parameter | Optimal Range | Impact on Synthesis | Monitoring Method |

|---|---|---|---|

| Temperature control | Enolate formation: -78°C to 0°C Silylation: 0°C to 25°C |

Critical for selectivity and minimizing side reactions | Internal thermometers, temperature probes |

| Moisture exclusion | <50 ppm water content | Prevents hydrolysis of silylating agents and products | Karl Fischer titration |

| Reagent quality | n-BuLi: >2.0M, titrated TBSCl: >98% purity |

Ensures complete and clean reactions | Titration, analytical testing |

| Reaction time | Enolate formation: 30-60 min Silylation: 1-2 hours |

Balances complete conversion against decomposition | TLC or GC monitoring |

| Inert atmosphere | High-purity N2 or Ar | Prevents side reactions with oxygen and moisture | Positive pressure monitoring |

Yield Optimization Strategies

Research indicates several strategies to optimize yields:

- Rigorous exclusion of moisture throughout the entire process

- Precise temperature control, especially during the initial enolate formation

- Use of freshly prepared reagents, particularly organolithium compounds

- Optimization of addition rates for silylating agents

- Careful control of work-up conditions to prevent hydrolysis

Purification and Characterization

Purification Techniques

The purification of this compound typically employs one or more of the following techniques:

Distillation

Bulb-to-bulb distillation or fractional distillation under reduced pressure represents the most common purification approach. The compound typically distills between 130-142°C under appropriate vacuum conditions.

Chromatography

For smaller scales and high-purity requirements, column chromatography using silica gel with appropriate solvent systems (typically pentane/ethyl acetate mixtures) can be employed. However, care must be taken as the compound can be sensitive to acidic silica.

Analytical Characterization

The purity and identity of this compound can be confirmed through various analytical techniques:

Challenges and Considerations

Moisture Sensitivity

The preparation of this compound presents significant challenges related to moisture sensitivity. Silylating agents and the product itself are susceptible to hydrolysis, necessitating stringent anhydrous conditions throughout the synthesis and handling processes.

Scalability Considerations

When scaling up the synthesis, several factors require careful attention:

- Exothermic nature of the enolate formation step, requiring enhanced cooling capacity

- Mass transfer limitations in larger reaction vessels, affecting reaction rates and selectivity

- Safety considerations related to handling larger quantities of reactive reagents

- Economic factors including reagent costs, energy requirements, and waste management

Analyse Des Réactions Chimiques

Types of Reactions

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can be reduced to form simpler silane derivatives.

Substitution: The vinyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .

Applications De Recherche Scientifique

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane has several scientific research applications:

Mécanisme D'action

The mechanism of action of (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane involves the interaction of its functional groups with various molecular targets. The vinyloxy group can participate in addition reactions, while the tert-butyl and dimethylsilane groups provide steric hindrance and stability to the molecule. These interactions facilitate the formation of desired products in chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2,2-Dimethyl-1-methylenepropoxy)trimethylsilane

- 3,3-Dimethyl-2-trimethylsiloxy-1-butene

- Pinacolone enol trimethylsilyl ether

Uniqueness

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane is unique due to its combination of functional groups, which provide both reactivity and stability. This makes it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of selectivity and yield .

Activité Biologique

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane, also known as butoxy(ethenyloxy)dimethylsilane, is an organosilicon compound that features a unique combination of functional groups. Its molecular formula is C₁₀H₂₃O₂Si, with a molecular weight of approximately 230.43 g/mol. This compound is notable for its reactivity and stability, making it a versatile reagent in organic chemistry and potentially in biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl alcohol with vinyloxytrimethylsilane under acidic or basic conditions. The reaction conditions, including temperature and solvent choice, are critical for achieving high yields and purity.

Biological Activity Overview

While specific biological activity data for this compound is limited, its role as a reagent in the synthesis of biologically active molecules indicates potential applications in pharmaceuticals and agrochemicals. The compound's ability to modify molecular structures makes it useful in drug development and therapeutic agent formulation.

Potential Biological Applications

- Pharmaceutical Development : The compound may serve as an intermediate in synthesizing compounds with therapeutic properties.

- Agrochemicals : Its reactivity can be harnessed to develop new agrochemical agents.

Case Study 1: Synthesis of Bioactive Compounds

Research has indicated that this compound can be used to synthesize various bioactive compounds. For instance, it has been utilized in the preparation of complex organosilicon compounds that exhibit antimicrobial properties.

Case Study 2: Interaction Studies

Studies focusing on interaction mechanisms have shown that the vinyloxy group can engage in addition reactions with various molecular targets, indicating potential pathways for biological activity. The interaction studies suggest that modifications using this silane can lead to enhanced biological activities compared to unmodified compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| (2,2-Dimethyl-1-methylenepropoxy)trimethylsilane | Contains a trimethylsilane group; used in similar reactions | Organic synthesis |

| 3,3-Dimethyl-2-trimethylsiloxy-1-butene | Features a siloxy group; known for its reactivity | Organic synthesis |

| Pinacolone enol trimethylsilyl ether | Contains a trimethylsilyl ether; used in organic synthesis | Organic synthesis |

Q & A

Q. What are the standard laboratory synthesis protocols for (1-tert-butoxy-vinyloxy)-tert-butyl-dimethyl-silane?

- Methodological Answer : The compound is typically synthesized via silylation reactions using tert-butyldimethylsilyl (TBS) protecting groups. A common approach involves reacting a hydroxyl-containing precursor (e.g., a vinyl alcohol derivative) with TBS triflate (TBSOTf) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (Et₃N) as a base. For example, tert-butyl((1-(3-hydroxyphenyl)vinyl)oxy)dimethylsilane was synthesized by reacting 3-hydroxyacetophenone with TBSOTf and Et₃N at 0°C under argon, followed by purification via flash column chromatography (3–5% Et₂O/pentane) . Key Steps :

- Anhydrous conditions to prevent hydrolysis.

- Stoichiometric control of TBSOTf (1.1–2.2 equiv) to minimize side reactions.

- Purification using silica gel chromatography with non-polar solvents.

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance:

- ¹H NMR : Peaks for tert-butyl groups appear as singlets at ~0.99–1.01 ppm, while vinyl protons resonate as doublets (δ 4.35–4.87 ppm, J = 1.7–11.7 Hz) .

- HRMS : Molecular ion peaks (e.g., [M + H]⁺) are matched with calculated values (e.g., 365.2327 for C₂₀H₃₇O₂Si₂) .

Purity is assessed via thin-layer chromatography (TLC) using silica plates and UV visualization.

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a protecting group for alcohols and enols due to its steric bulk and stability under acidic/basic conditions. It is also used in:

- Cross-coupling reactions : The vinyloxy group can participate in Heck or Suzuki couplings.

- Polymer chemistry : As a monomer for silicon-containing polymers .

Example : In the synthesis of (±)-nyasol, a TBS-protected intermediate enabled selective oxidation steps without deprotection .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during silylation?

- Methodological Answer : Byproduct analysis (e.g., hydrolyzed silanols) requires in situ monitoring via ¹H NMR or LC-MS . Optimization strategies include:

- Temperature control : Reactions at 0°C reduce competing elimination pathways.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase hydrolysis; non-polar solvents (e.g., pentane) improve selectivity .

- Catalyst use : Lewis acids like ZnCl₂ accelerate silylation while suppressing side reactions .

Q. What mechanisms explain the compound’s stability under specific reaction conditions?

- Methodological Answer : The tert-butyl-dimethylsilyl group provides kinetic stabilization due to steric hindrance. Stability studies (e.g., TGA or kinetic assays) show:

- Acid resistance : Stable in mild acids (pH > 3) but cleaved by HF or TBAF.

- Thermal stability : Decomposition occurs above 150°C, confirmed by differential scanning calorimetry (DSC) .

Mechanistic Insight : DFT calculations reveal that the bulky tert-butyl group slows nucleophilic attack at the silicon center .

Q. How can contradictory yield data in cross-coupling reactions involving this silane be resolved?

- Methodological Answer : Contradictions often arise from substrate electronic effects or catalyst compatibility . Systematic approaches include:

- Design of Experiments (DoE) : Varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .

- Byproduct identification : LC-MS or GC-MS to detect desilylated intermediates or dimerization products.

Case Study : In a Heck reaction, switching from Pd(OAc)₂ to Pd(dba)₂ improved yields from 41% to 68% by reducing silane-Pd coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.